molecular formula C8H8INO B8014223 2-Iodo-3-methylbenzamide

2-Iodo-3-methylbenzamide

Cat. No. B8014223
M. Wt: 261.06 g/mol
InChI Key: ZDNGKYGLSXVGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-3-methylbenzamide is a useful research compound. Its molecular formula is C8H8INO and its molecular weight is 261.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • 2-Iodo-3-methylbenzamide derivatives, such as S-3-iodo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide (IBZM), show a high affinity for the central nervous system (CNS) D2 dopamine receptor. These derivatives are potentially useful as nuclear medicine imaging agents for investigating CNS D2 dopamine receptors in humans (Yang et al., 2008).

  • IBZM has been used in Phase I clinical studies in humans for imaging purposes. Preliminary studies using single-photon emission tomography (SPECT) with no-carrier added [123I]IBZM in humans have shown specific localization in the basal ganglia of the brain, which is significant for understanding D2 dopamine receptor activity (Kung et al., 1990).

  • The chemical synthesis of substituted 3-methyleneisoindolin-1-ones involves the use of 2-halobenzamides, such as 2-iodo benzamides. This synthesis is crucial for developing certain pharmaceutical compounds (Gogoi et al., 2014).

  • The synthesis and characterization of iodobenzamide analogues, including those based on this compound, have shown potential as D-2 dopamine receptor imaging agents. These studies explore the development of new dopamine receptor imaging agents (Murphy et al., 1990).

  • Molecular iodine catalysis in the oxidative synthesis of quinazolin-4(3H)-ones involves the use of 2-aminobenzamides, indicating a role in chemical synthesis processes (Mohammed et al., 2015).

  • In vivo characterization of 3-Iodo-6-methoxybenzamide (123I-IBZM) in humans has been conducted, providing insights into its application in studying D2 receptors in various conditions, including schizophrenia and dementia (Costa et al., 2004).

properties

IUPAC Name

2-iodo-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNGKYGLSXVGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.